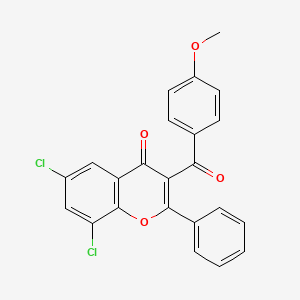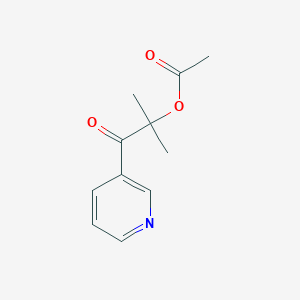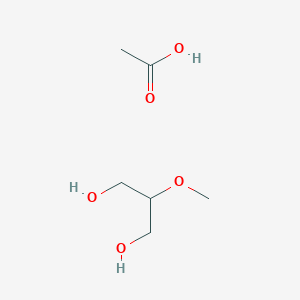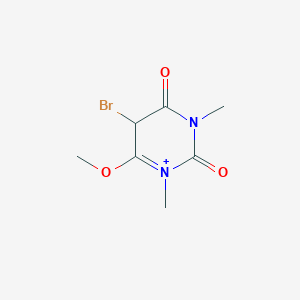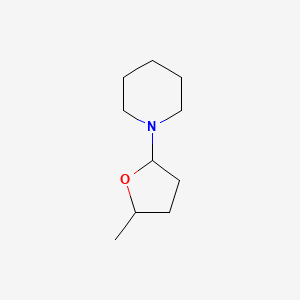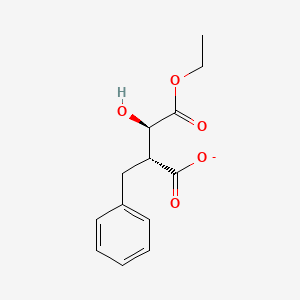
(2R,3R)-2-Benzyl-4-ethoxy-3-hydroxy-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-Benzyl-4-ethoxy-3-hydroxy-4-oxobutanoate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Benzyl-4-ethoxy-3-hydroxy-4-oxobutanoate typically involves stereospecific reactions. One common method is the asymmetric aldol reaction, where enantiomerically pure starting materials are used to ensure the desired stereochemistry. The reaction conditions often include the use of chiral catalysts and controlled temperatures to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-Benzyl-4-ethoxy-3-hydroxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The reaction conditions typically involve specific solvents and temperatures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(2R,3R)-2-Benzyl-4-ethoxy-3-hydroxy-4-oxobutanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and other biological processes.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism by which (2R,3R)-2-Benzyl-4-ethoxy-3-hydroxy-4-oxobutanoate exerts its effects involves its interaction with specific molecular targets. These interactions often involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-Hydroxybupropion: A major metabolite of the antidepressant bupropion, sharing similar stereochemistry.
(2R,3R)-2,3-Butanediol: A compound with applications in microbial production and industrial processes.
Uniqueness
What sets (2R,3R)-2-Benzyl-4-ethoxy-3-hydroxy-4-oxobutanoate apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
671194-25-5 |
|---|---|
Molecular Formula |
C13H15O5- |
Molecular Weight |
251.25 g/mol |
IUPAC Name |
(2R,3R)-2-benzyl-4-ethoxy-3-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C13H16O5/c1-2-18-13(17)11(14)10(12(15)16)8-9-6-4-3-5-7-9/h3-7,10-11,14H,2,8H2,1H3,(H,15,16)/p-1/t10-,11-/m1/s1 |
InChI Key |
XAPOTOXEMKLFSH-GHMZBOCLSA-M |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@@H](CC1=CC=CC=C1)C(=O)[O-])O |
Canonical SMILES |
CCOC(=O)C(C(CC1=CC=CC=C1)C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)-](/img/structure/B12525170.png)
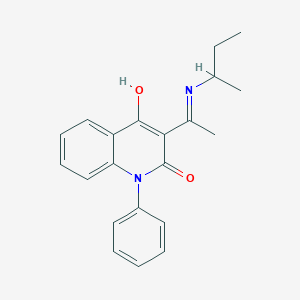
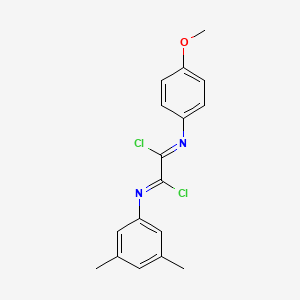
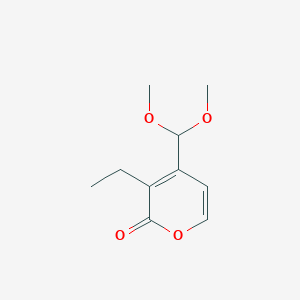
![Phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester](/img/structure/B12525195.png)
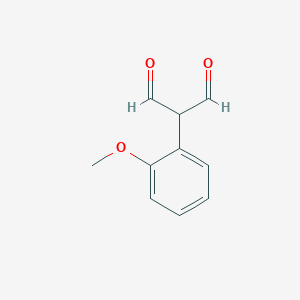
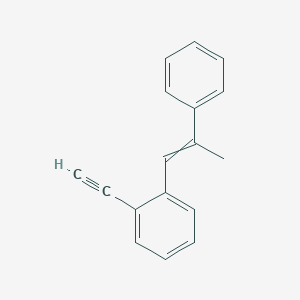
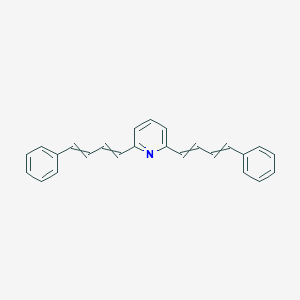
![1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-](/img/structure/B12525231.png)
